molecular formula C4H3NO2S B082198 Thiazole-2-carboxylic acid CAS No. 14190-59-1

Thiazole-2-carboxylic acid

Cat. No. B082198
CAS RN: 14190-59-1
M. Wt: 129.14 g/mol
InChI Key: IJVLVRYLIMQVDD-UHFFFAOYSA-N
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Description

Thiazole-2-carboxylic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is a significant heterocycle in the world of chemistry. The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Synthesis Analysis

Thiazole-2-carboxylic acid can be synthesized from 2-aryl-4-methylthiazol-5-carbohydrazides and isonicotinic acid hydrazide . In addition, thiazole/thiadiazole carboxamide-derived analogues have been designed, synthesized, and evaluated for in vitro activity against c-Met and four human cancer cell lines .


Molecular Structure Analysis

The molecular structure of Thiazole-2-carboxylic acid is characterized by a thiazole ring, which consists of sulfur and nitrogen. This allows the pi (π) electrons to move freely from one bond to other bonds, giving the ring aromatic properties .


Chemical Reactions Analysis

Thiazole undergoes various reactions such as donor–acceptor , intramolecular nucleophilic substitution , photochemical reaction , arylation , cycloaddition , oxidation , transformation , dimerization , etc.


Physical And Chemical Properties Analysis

Thiazole-2-carboxylic acid is a beige to light yellow powder . It is slightly soluble in water .

Scientific Research Applications

Organic Synthesis

Thiazole-2-carboxylic acid serves as a crucial raw material and intermediate in organic synthesis . Its reactivity, particularly at the C-2 position, allows for nucleophilic substitution reactions, enabling the synthesis of various thiazole derivatives. These derivatives are often used to create more complex molecules for further research and development in chemistry.

Pharmaceutical Development

In the pharmaceutical industry, thiazole derivatives exhibit a wide array of biological activities . Thiazole-2-carboxylic acid can be used to develop new drugs with potential antioxidant, analgesic, anti-inflammatory, and antimicrobial properties. Its role in drug design is significant due to the thiazole ring’s ability to interact with various biological targets.

Agrochemical Production

As an intermediate, thiazole-2-carboxylic acid is also employed in the production of agrochemicals . It can be used to create compounds that protect crops from pests and diseases, contributing to increased agricultural productivity and food security.

Antimicrobial and Antifungal Agents

Thiazole derivatives, including those derived from thiazole-2-carboxylic acid, are known for their antimicrobial and antifungal activities . This makes them valuable in the development of new treatments for infections caused by bacteria and fungi, addressing the growing concern of antibiotic resistance.

Antitumor and Cytotoxic Drugs

Research has shown that certain thiazole derivatives have antitumor and cytotoxic effects . Thiazole-2-carboxylic acid can be a starting point for synthesizing these compounds, which are then studied for their potential use in cancer therapy.

Neuroprotective Agents

The thiazole ring is present in compounds that have shown neuroprotective properties . Derivatives of thiazole-2-carboxylic acid could be explored for their ability to protect nerve cells from damage, which is crucial in the treatment of neurodegenerative diseases.

Antiviral Research

Thiazole compounds have been identified with anti-HIV activity, among other antiviral properties . Thiazole-2-carboxylic acid might be used to synthesize new antiviral agents that could contribute to the fight against viral infections, including HIV.

Dyestuff and Pigment Industry

In the dyestuff industry, thiazole-2-carboxylic acid is used as an intermediate for creating dyes and pigments . These dyes have applications in textiles, inks, and coatings, providing a spectrum of colors for various uses.

Mechanism of Action

Target of Action

Thiazole-2-carboxylic acid, like other thiazole derivatives, is known to interact with various targets in biological systems . .

Mode of Action

The thiazole ring, a key component of Thiazole-2-carboxylic acid, has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . This allows molecules containing a thiazole ring to behave unpredictably when entering physiological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors .

Biochemical Pathways

Thiazole derivatives can affect various biochemical pathways. They have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .

Pharmacokinetics

Thiazole-2-carboxylic acid is predicted to have high gastrointestinal absorption . Its logP values, which indicate its lipophilicity, range from 0.73 to 0.84 , suggesting moderate lipophilicity, which can influence its distribution within the body.

Result of Action

Thiazole derivatives in general have been found to exhibit a wide range of biological activities, potentially resulting in various molecular and cellular effects .

Action Environment

The action of Thiazole-2-carboxylic acid, like other thiazole derivatives, can be influenced by environmental factors. For example, the solubility of thiazole compounds can affect their bioavailability and efficacy . Thiazole-2-carboxylic acid is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents , which could influence its action in different physiological environments.

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Future Directions

Research has been ongoing, and a host of potential drug molecules have been customized for clinical use . Thiazole-2-carboxylic acid and its derivatives have shown promising results in preclinical studies, indicating that they could be potential candidates for further development into new drugs .

properties

IUPAC Name

1,3-thiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NO2S/c6-4(7)3-5-1-2-8-3/h1-2H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJVLVRYLIMQVDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376402
Record name Thiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiazole-2-carboxylic acid

CAS RN

14190-59-1
Record name Thiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Thiazole-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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